1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione

D-Amino Acid Oxidase Pain Schizophrenia

1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione (CAS 2067-84-7), also referred to as 5-azaquinoxaline-2,3-dione or pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione, is a bicyclic heterocycle comprising a pyridine ring fused to a dihydropyrazine-2,3-dione. It serves as a versatile small-molecule scaffold for the synthesis of kinase inhibitors, D-amino acid oxidase (DAAO) inhibitors, antibacterial agents, and KRAS covalent inhibitors.

Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
CAS No. 2067-84-7
Cat. No. B189722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione
CAS2067-84-7
Molecular FormulaC7H5N3O2
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(NC(=O)C(=O)N2)N=C1
InChIInChI=1S/C7H5N3O2/c11-6-7(12)10-5-4(9-6)2-1-3-8-5/h1-3H,(H,9,11)(H,8,10,12)
InChIKeyZTCJWOFMAWQWRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione (CAS 2067-84-7) – Core Scaffold Procurement Guide for Medicinal Chemistry and Chemical Biology


1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione (CAS 2067-84-7), also referred to as 5-azaquinoxaline-2,3-dione or pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione, is a bicyclic heterocycle comprising a pyridine ring fused to a dihydropyrazine-2,3-dione. It serves as a versatile small-molecule scaffold for the synthesis of kinase inhibitors, D-amino acid oxidase (DAAO) inhibitors, antibacterial agents, and KRAS covalent inhibitors [1]. Its molecular formula is C₇H₅N₃O₂ with a molecular weight of 163.13 g/mol, and it features two lactam NH donors and three hydrogen-bond acceptor sites, enabling diverse derivatisation at N1, N4, C6, C7, and C8 .

Why 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione Cannot Be Replaced by Generic Quinoxaline-2,3-dione or Other Regioisomeric Scaffolds


Superficial structural similarity between 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione and its carba-analog quinoxaline-2,3-dione, or its regioisomer pyrido[3,4-b]pyrazine-2,3-dione, masks critical pharmacophoric differences. The introduction of the 5-nitrogen atom in the pyrido[2,3-b]pyrazine scaffold creates an additional hydrogen-bond acceptor that significantly enhances target binding affinity—converting a modest DAAO inhibitor (quinoxaline-2,3-dione, IC₅₀ = 33.1 μM) into a series of potent inhibitors with IC₅₀ values in the 100–500 nM range [1]. Similarly, the [2,3-b] ring fusion topology directs electrophilic substitution regiochemistry and governs the spatial orientation of pendant groups in kinase inhibitor design, a feature absent in [3,4-b] regioisomers [2]. For procurement, substituting the parent scaffold with a pre-functionalised analog (e.g., 7-bromo or 8-chloro derivatives) introduces steric and electronic biases that limit the scope of downstream derivatisation and may preclude certain target engagement profiles altogether.

Quantitative Differentiation Evidence for 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione Against Closest Analogs


DAAO Inhibitory Potency: 5-Aza Scaffold vs. Carba-Analog Quinoxaline-2,3-dione

The parent 5-azaquinoxaline-2,3-dione scaffold (i.e., 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione) provides a critical hydrogen-bond interaction via the 5-nitrogen that is absent in quinoxaline-2,3-dione. In a matched-pair analysis, quinoxaline-2,3-dione (the direct carba-analog) exhibited IC₅₀ = 33.1 μM against porcine DAAO, whereas ten 5-azaquinoxaline-2,3-dione derivatives achieved IC₅₀ = 100–500 nM—a >65-fold potency enhancement attributable to the scaffold nitrogen [1]. The most potent derivative, 8-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (Compound 16), reached IC₅₀ = 100–200 nM against porcine, rat, and human DAAO [1].

D-Amino Acid Oxidase Pain Schizophrenia

NMDA Receptor Glycine-Site Binding: Unsubstituted Parent vs. 7-Bromo Analog

The unsubstituted parent scaffold 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione demonstrated NMDA receptor glycine-site binding affinity (IC₅₀ not reported in primary literature for parent), while its 7-bromo-5-oxy derivative (CHEMBL333042) showed IC₅₀ = 1.00 × 10³ nM in rat brain cortical membrane displacement assays [1]. The 7-trifluoromethyl-5-oxy derivative (CHEMBL91801) displayed comparable affinity (IC₅₀ = 1.05 × 10³ nM) [2]. This indicates that the unsubstituted core retains glycine-site engagement capacity without introducing the metabolic liability of a bromine or the lipophilicity burden of a trifluoromethyl group, preserving a cleaner starting point for lead optimisation.

NMDA Receptor Glycine Site Neuropharmacology

Physicochemical Profile: Lipophilicity and Solubility vs. 6-Methyl and 7-Nitro Analogs

The unsubstituted parent scaffold (CAS 2067-84-7) displays a calculated LogP of −0.389 and aqueous solubility of 0.95 g/L (5.8 mM) at 25 °C, with a high melting point of 413–415 °C . Introduction of a methyl group at C6 (CAS 144435-06-3) increases LogP by approximately +0.5 units and reduces solubility, as noted in vendor documentation . The 7-nitro analog (CAS 144435-09-6) shows LogP = +0.043, representing a ΔLogP of +0.432 versus the parent—a shift that can materially affect CNS penetration and protein binding in neurological target programs [1]. The parent scaffold thus provides a balanced, hydrophilic starting point suitable for late-stage functionalisation.

Physicochemical Properties LogP Aqueous Solubility

Commercial Purity Grade Comparison: 98% (Combi-Blocks/Sigma-Aldrich) vs. 95% (Generic Suppliers)

1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione is commercially available at 98% purity through the Combi-Blocks catalogue distributed via Sigma-Aldrich (Product COM514239762), supported by Certificates of Analysis . Generic suppliers including CymitQuimica (Biosynth brand) and Chemshuttle offer the compound at 95% minimum purity . For comparison, the 7-bromo analog (CAS 168123-82-8) from Aladdin is listed at 95% purity, and the 7-chloro analog (CAS 25710-21-8) from Beyotime is 95% . The 3% purity difference is meaningful in multi-step synthesis: a 95% pure building block used in a 5-step linear sequence yields a theoretical final purity ceiling of ~77%, whereas 98% starting purity raises this ceiling to ~90%.

Chemical Procurement Purity Quality Assurance

Optimal Application Scenarios for 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione Based on Quantitative Differentiation Evidence


DAAO Inhibitor Lead Generation Programs for Pain and Schizophrenia

The 5-aza scaffold provides a >65-fold potency advantage over quinoxaline-2,3-dione for DAAO inhibition [1]. Researchers building focused libraries for DAAO should procure the unsubstituted parent scaffold (CAS 2067-84-7) to systematically explore N1, N4, C6, C7, and C8 substitution vectors. The 8-chloro lead (Compound 16, IC₅₀ = 100–200 nM, oral activity in rodent pain models) demonstrates the translational potential of this scaffold [1].

Kinase Inhibitor Scaffold-Hopping and FGFR/ALK Program Chemistry

The pyrido[2,3-b]pyrazine core has been validated as a kinase inhibitor scaffold in multiple patent families, including substituted pyrido[2,3-b]pyrazines as FGFR inhibitors (US 10,045,982 B2, Astex Therapeutics) and ALK/c-Met inhibitors [2]. The unsubstituted parent compound serves as the optimal starting material for parallel derivatisation, as pre-installed substituents on commercial analogs (e.g., 7-bromo or 6-chloro) restrict the accessible chemical space and may preclude certain kinase selectivity profiles.

CNS Drug Discovery Requiring Low Lipophilicity and Controlled Physicochemical Properties

With a calculated LogP of −0.389 and aqueous solubility of 0.95 g/L, the parent scaffold falls within favourable CNS drug-like space (LogP < 3, solubility > 50 μM) . In contrast, substituted analogs such as the 7-nitro derivative (ΔLogP = +0.432) or 7-bromo derivative (increased molecular weight) trend toward higher lipophilicity and lower solubility . Medicinal chemistry teams prioritising CNS penetration should select the unsubstituted parent to maintain physicochemical compliance throughout lead optimisation.

High-Purity Building Block for Multi-Step Library Synthesis

The 98% purity grade available through Combi-Blocks / Sigma-Aldrich (catalog COM514239762) provides a measurably cleaner starting point than the 95% grade from generic suppliers . In a typical 5-step synthetic sequence, this purity differential translates to a ~13% higher theoretical final purity ceiling, reducing the burden of preparative HPLC purification and increasing the likelihood of obtaining analytically pure final compounds for biological assay .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.